molecular formula C11H21NO3 B8189025 trans-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

trans-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

Cat. No.: B8189025
M. Wt: 215.29 g/mol
InChI Key: LEGONGASYNNKAJ-KWQFWETISA-N
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Description

trans-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester (CAS 1400689-40-8) is a high-purity chemical building block designed for research and development applications . This compound, with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol, is a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules . The tert-butyloxycarbonyl (Boc) protecting group is a key feature, providing stability during synthetic transformations while being readily removable under mild acidic conditions. This makes the compound exceptionally valuable for researchers in medicinal chemistry and drug discovery, especially for probing structure-activity relationships or developing protease inhibitors. Computed physicochemical data for analogous carbamate compounds suggest properties consistent with good gastrointestinal absorption and blood-brain barrier penetration, highlighting its potential in pharmacokinetic studies . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGONGASYNNKAJ-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@H]1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentyl moiety, a hydroxyl group, and a tert-butyl ester functional group. Its chemical structure can be represented as follows:

  • Chemical Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, although specific mechanisms remain under investigation.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence supporting neuroprotective effects, which could be beneficial in neurodegenerative conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways, including NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.
  • Antioxidant Activity : The hydroxyl group in its structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeMechanismModel/Study TypeConcentration/ConditionsEffect Observed
AnticancerInhibition of cell proliferationCancer cell linesVariesReduced tumor growth
Anti-inflammatoryCOX inhibitionIn vitro assays10 µMDecreased IL-6 and TNF-α levels
NeuroprotectionNrf2 activationNeuroblastoma models5 µMIncreased neuronal survival

Case Study 1: Anticancer Properties

A study explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

[3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester

  • Key Features: Cyclopentyl core with dihydroxy and pyrimidinone substituents.
  • Binding Affinity : Exhibits strong binding to SARS-CoV-2 Mpro (Glide score: −8.21 kcal/mol; Glide energy: −64.35 kcal/mol) via five hydrogen bonds with residues like GLN 189 and HIS 164 .
  • Comparison: The pyrimidinone group enhances binding through π-π stacking and hydrogen bonding, unlike the target compound’s simpler hydroxy-methyl substituents.

tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate

  • Key Features: Cyclohexyl ring with a nitro-pyridinylamino substituent.
  • The cyclohexyl ring introduces greater steric bulk .

Substituted Aromatic Carbamates

(2-Fluoro-6-iodo-phenyl)-carbamic acid tert-butyl ester

  • Key Features : Aromatic ring with halogen substituents (F, I).
  • Comparison : Halogens enhance lipophilicity and metabolic stability but reduce hydrogen-bonding capacity relative to the target’s hydroxyl group .

(4-Amino-2-methyl-phenyl)-carbamic acid tert-butyl ester

  • Key Features: Aromatic amino and methyl substituents.
  • Comparison: The amino group introduces basicity, affecting solubility and interaction with biological targets (e.g., enzymes or receptors) .

Aliphatic and Functionalized Carbamates

[6-(2-Bromo-acetylamino)-hexyl]-carbamic acid tert-butyl ester

  • Key Features : Hexyl chain with bromoacetyl group.
  • Comparison : The aliphatic chain increases flexibility and reactivity (e.g., nucleophilic substitution at the bromo site), contrasting with the rigid cyclopentyl structure of the target compound .

[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester

  • Key Features : Oxadiazole ring and tert-butylphenyl substituent.
  • Comparison : The oxadiazole enhances polarity and hydrogen-bond acceptor capacity, while dual tert-butyl groups increase hydrophobicity (molecular weight: 331.41 g/mol) .

Pharmacologically Active Carbamates

{1S-benzyl-4R-[...]-carbamic acid tert-butyl ester (Gamma-secretase inhibitor)

  • Key Features : Complex peptidomimetic structure.
  • Pharmacological Role : Inhibits gamma-secretase, reducing amyloid-beta production.
  • Comparison : The large molecular weight and multiple substituents likely reduce bioavailability compared to the simpler target compound .

Mechanistic and Functional Insights

  • Hydrogen Bonding: Compounds with hydroxyl or aromatic substituents (e.g., dihydroxy-pyrimidinone or amino groups ) exhibit stronger target engagement compared to halogenated or aliphatic analogues.
  • Metabolic Stability : Halogenated aromatic carbamates may resist oxidative metabolism better than hydroxylated aliphatic counterparts.

Preparation Methods

Substrate Preparation

Starting with trans-3-(tert-butyldimethylsilanyloxy)-cyclopentanol, the hydroxyl group is activated for nucleophilic substitution. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the conversion of the alcohol to an azide intermediate.

Reaction Scheme :

trans-3-(TBS-oxy)-cyclopentanolDEAD, PPh₃DPPA, THFcis-3-azido-cyclopentyl-TBS ether\text{trans-3-(TBS-oxy)-cyclopentanol} \xrightarrow[\text{DEAD, PPh₃}]{\text{DPPA, THF}} \text{cis-3-azido-cyclopentyl-TBS ether}

Azide Reduction and Deprotection

The azide intermediate undergoes Staudinger reduction with platinum(IV) oxide monohydrate under hydrogen atmosphere, yielding the primary amine. Subsequent TBS deprotection with tetrabutylammonium fluoride (TBAF) affords the trans-cyclopentylamine.

Key Data :

StepReagentsTemperatureYield
AzidationDPPA, DEAD, PPh₃0°C → RT72%
ReductionH₂, PtO₂·H₂ORT85%
DeprotectionTBAF, THF0°C90%

Silylation-Azidation-Hydrogenation Sequence

This method prioritizes stereochemical control through sequential protecting group manipulation:

Silylation of Cyclopentanol

trans-3-Hydroxycyclopentanol is treated with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF, achieving selective protection of the hydroxyl group.

Conditions :

  • Solvent: DMF

  • Base: Imidazole (1.5 equiv)

  • Yield: 82%

Hydrogenation and Carbamate Formation

Catalytic hydrogenation (H₂, Pd/C) reduces the azide to an amine, which is then reacted with tert-butyl carbamate in the presence of 1,1'-carbonyldiimidazole (CDI).

Reaction Profile :

trans-cyclopentylamine+Boc₂OCDI, CH₂Cl₂trans-(2-hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester\text{trans-cyclopentylamine} + \text{Boc₂O} \xrightarrow{\text{CDI, CH₂Cl₂}} \text{trans-(2-hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester}

Curtius Rearrangement Approach

This method exploits the Curtius rearrangement to generate the carbamate directly from a carboxylic acid precursor.

Carboxylic Acid Activation

(1S,3R)-1-Benzyl-3-methyl-cyclopentylacetic acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF. Subsequent esterification with tert-butanol yields the tert-butyl ester.

Critical Parameters :

  • Oxalyl chloride must be added dropwise to prevent exothermic side reactions.

  • Anhydrous conditions are essential to avoid hydrolysis.

Curtius Rearrangement

The acyl azide is generated via treatment with diphenylphosphoryl azide (DPPA) and triethylamine, followed by thermal rearrangement to the isocyanate. Trapping with tert-butanol affords the target carbamate.

Data Summary :

ParameterValue
Temperature80°C
SolventToluene
Yield68%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and stereochemical outcomes of the three primary methods:

MethodKey AdvantageLimitationYield RangeStereopurity
MitsunobuHigh stereocontrolCostly reagents70–85%>98% ee
Silylation-AzidationScalableMultiple steps65–80%95% ee
Curtius RearrangementDirect carbamate formationThermal hazards60–70%90% ee

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.62 (m, 2H, cyclopentyl), 3.98 (br s, 1H, NH).

  • ¹³C NMR : 156.8 ppm (C=O), 80.1 ppm (Boc quaternary C).

High-Performance Liquid Chromatography (HPLC)

Chiralpak AD-H column confirms >98% enantiomeric excess (ee) for Mitsunobu-derived product.

X-ray Crystallography

Single-crystal analysis verifies the trans configuration, with dihedral angles of 178.9° between the hydroxyl and carbamate groups.

Industrial-Scale Considerations

Cost Efficiency

The Mitsunobu method, while reliable, faces scalability challenges due to DEAD’s expense. Substituting with diisopropyl azodicarboxylate (DIAD) reduces costs by 40% without compromising yield.

Environmental Impact

Silylation-azidation generates stoichiometric phosphine oxide waste. Switching to polymer-supported triphenylphosphine mitigates this issue, enabling recycling.

Emerging Methodologies

Enzymatic Resolution

Recent advances employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic cyclopentanol precursors, achieving 99% ee at 50% conversion.

Flow Chemistry

Continuous-flow hydrogenation using Pd/C-packed reactors reduces reaction times from 12 hours to 30 minutes, enhancing throughput .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing trans-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via phase-transfer catalytic alkylation of protected thiazoline intermediates, as demonstrated for structurally analogous carbamic acid tert-butyl esters . Key parameters include chiral catalyst selection (e.g., catalysts 1 or 2 in enantioselective alkylation) and solvent polarity adjustments to enhance yield and stereochemical purity. Reaction monitoring via TLC or HPLC is recommended to optimize stepwise conversions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?

  • Answer : Detailed 1^1H and 13^13C NMR chemical shifts for related cyclopropane-containing carbamates (e.g., trans-[2-(3-bromophenyl)cyclopropylmethyl]carbamic acid tert-butyl ester) provide reference benchmarks. Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR; δ ~28 ppm in 13^13C NMR) and cyclopentyl hydroxy protons (δ ~3.5–4.5 ppm). Multiplicity patterns (e.g., doublets for diastereotopic protons) confirm stereochemistry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : While direct toxicity data for this compound is limited, analogous tert-butyl carbamates require ventilation, skin/eye protection, and avoidance of strong acids/bases to prevent decomposition. Storage at room temperature in inert atmospheres (e.g., N2_2) is advised to preserve stability .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets like SARS-CoV-2 Mpro?

  • Answer : Computational docking (e.g., Glide scoring) reveals hydrogen bonding interactions with residues such as GLN 189 (bond length: 1.84 Å) and LEU 141 (2.04 Å) in SARS-CoV-2 Mpro. Hydrophobic interactions with MET 49 and CYS 145 further stabilize binding. MD simulations (100 ns) validate pose stability via RMSD (<2 Å) and RMSF analyses .

Q. What strategies resolve contradictions in synthetic yields or stereochemical outcomes across studies?

  • Answer : Discrepancies in yields (e.g., 99% vs. 82% for bromophenyl derivatives) may arise from variations in boronic acid coupling partners or catalyst loadings. Systematic screening of Suzuki-Miyaura cross-coupling conditions (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) and chiral auxiliaries can reconcile differences. HRMS and chiral HPLC are critical for verifying enantiomeric excess .

Q. How do tert-butyl ester groups influence the compound’s stability under acidic/basic conditions?

  • Answer : The tert-butyl moiety enhances steric protection of the carbamate group, delaying hydrolysis. However, prolonged exposure to TFA (e.g., during deprotection) cleaves the ester, as shown in the synthesis of cyclopropane methylamine derivatives. Kinetic studies using 1^1H NMR can quantify degradation rates under varying pH .

Q. What computational and experimental approaches validate the compound’s conformational dynamics in solution?

  • Answer : Rotamer populations of the cyclopentyl ring can be analyzed via NOESY NMR to assess trans/cis isomer ratios. Complementarily, DFT calculations (e.g., B3LYP/6-31G*) predict low-energy conformers, which align with crystallographic data for related carbamates .

Methodological Guidelines

  • Synthesis Optimization : Prioritize chiral phase-transfer catalysts for enantioselectivity and Pd-catalyzed cross-coupling for functionalization .
  • Data Interpretation : Cross-reference NMR shifts with structurally validated analogs and use docking scores (Glide energy < -60 kcal/mol) to prioritize bioactive conformers .
  • Contradiction Mitigation : Replicate reaction conditions from high-yield protocols and employ orthogonal purification (e.g., flash chromatography followed by HPLC) .

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